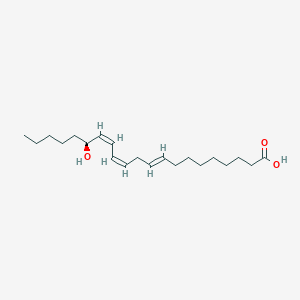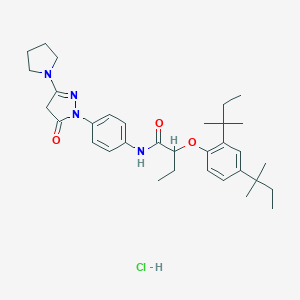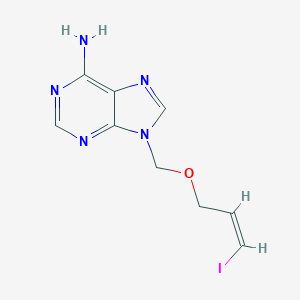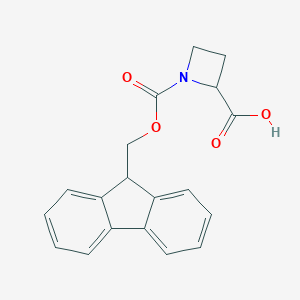![molecular formula C24H16FN3O4 B237119 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the hydration of the airway surface liquid in the lungs. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects the respiratory, digestive, and reproductive systems.
Mecanismo De Acción
N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 binds to a specific site on the this compound protein and blocks its function as a chloride ion channel. This leads to a decrease in the amount of chloride ions transported across the cell membrane, which in turn affects the hydration of the airway surface liquid and other physiological processes that depend on this compound activity.
Biochemical and physiological effects:
This compound inhibitor-172 has been shown to have a potent inhibitory effect on this compound function in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. It has also been shown to reduce the severity of inflammation and bacterial infection in animal models of cystic fibrosis and chronic obstructive pulmonary disease (COPD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 is its high potency and specificity for this compound inhibition, which allows for precise control of this compound activity in experimental settings. However, its use is limited by its relatively high cost and the need for careful optimization of experimental conditions to avoid off-target effects and toxicity.
Direcciones Futuras
There are many potential future directions for research on N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 and its role in this compound biology and disease. Some possible areas of investigation include:
- Identifying new this compound modulators with improved potency, selectivity, and safety profiles.
- Investigating the molecular mechanisms underlying this compound regulation by other proteins and signaling pathways.
- Developing new animal models of cystic fibrosis and other this compound-related diseases to test the efficacy of this compound modulators in vivo.
- Exploring the potential therapeutic benefits of this compound modulation in other diseases, such as COPD, asthma, and gastrointestinal disorders.
Métodos De Síntesis
The synthesis of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 involves several steps, including the preparation of the key intermediate 4-cyano-2-fluorobenzoyl chloride, the coupling of this intermediate with 2-methoxyaniline, and the subsequent reaction with 1-benzofuran-2-carboxylic acid. The final product is obtained as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 has been widely used as a research tool to investigate the role of this compound in various physiological and pathological processes. For example, it has been used to study the regulation of this compound activity by other proteins and signaling pathways, the effect of this compound mutations on channel function, and the potential therapeutic benefits of this compound modulation in cystic fibrosis and other diseases.
Propiedades
Fórmula molecular |
C24H16FN3O4 |
|---|---|
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H16FN3O4/c1-31-21-12-16(27-23(29)17-8-6-14(13-26)10-18(17)25)7-9-19(21)28-24(30)22-11-15-4-2-3-5-20(15)32-22/h2-12H,1H3,(H,27,29)(H,28,30) |
Clave InChI |
JNAVMFHILLXNEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canónico |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)




![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)

